Benzylpenicillin potassium exerts its bactericidal effect by specifically targeting the synthesis of the bacterial peptidoglycan cell wall.
The following diagram illustrates this sequential process:
Diagram of benzylpenicillin's bactericidal mechanism.
The table below summarizes core quantitative data essential for research and development applications [1] [4].
| Property | Specification / Value |
|---|---|
| Chemical Formula | C₁₆H₁₇KN₂O₄S [5] |
| Molecular Weight | 372.48 g/mol [5] [6] |
| CAS Number | 113-98-4 [7] [6] |
| Protein Binding | 45-68% (primarily albumin) [1] |
| Primary Elimination | Renal (via tubular secretion) [1] [3] |
| Half-life (Normal Renal Function) | 0.4 - 0.9 hours [1] |
| Solubility (Water) | Very soluble (e.g., 74 mg/mL) [7] [6] |
For successful in vitro and in vivo application, several practical factors must be considered.
To combat resistance and improve efficacy, research into nano-formulations is ongoing. Encapsulating benzylpenicillin in nanoparticles (e.g., within a Pluronic F-127 and polyvinyl alcohol emulsion) has been shown to:
Benzylpenicillin potassium remains a foundational tool for studying beta-lactam antibiotics and combating susceptible infections. Its well-defined mechanism, coupled with modern research on stability and novel delivery systems, ensures its continued relevance in scientific and medical fields.
The production of Penicillin G (benzylpenicillin) involves a specific biosynthetic pathway in the filamentous fungus Penicillium chrysogenum. The core pathway consists of three enzymatic steps, with the final step incorporating the side-chain precursor to form Penicillin G [1].
The diagram below illustrates this core pathway and the key engineering strategy of gene cluster amplification.
Core biosynthetic pathway and key strain engineering strategy for Penicillin G production in P. chrysogenum.
Industrial production relies on high-yielding strains of P. chrysogenum developed through classical strain improvement (CSI). Key methodologies from recent research are summarized below.
| Methodology | Core Principle / Strategy | Key Findings / Outcomes | Reference(s) |
|---|---|---|---|
| In Vivo Kinetic Analysis | Step-response with phenylacetic acid (PAA) in glucose-limited chemostat; dynamic modeling of metabolite transport/fluxes. | Pathway enzymes expressed even without PAA, producing 6-APA; PenG production began within seconds of PAA addition. | [2] |
| Synthetic Gene Control | Orthogonal synthetic transcription factor (QF-VP16) controls gene expression via QUAS promoter elements. | Enabled fine-tuning of penicillin biosynthetic gene expression; demonstrated utility for controlling secondary metabolite production. | [3] |
| Fermentation Control Strategy | Regulation of sulfate ion concentration via conductivity measurement for precursor supplementation. | Aims to improve production units by optimizing side-chain precursor availability and controlling fermentation process. | [4] |
The industrial scale-up of Penicillin G biosynthesis involves specific data on strain genetics and fermentation control parameters.
Classical Strain Improvement (CSI) and Genomics Industrial strains were developed over decades using mutagens like UV and NTG, improving titers by three orders of magnitude [1]. Genomic analysis of high-yielding strains revealed key genetic alterations, most notably the tandem amplification of the entire 56.8 kb penicillin biosynthetic gene cluster, which can be present in over 16 copies [1]. This amplification directly increases the expression of the core biosynthetic enzymes.
Fermentation Process Control Parameters A patent suggests controlling the fermentation process by monitoring and regulating sulfate ion concentration via conductivity [4]. The table below outlines key parameters from this source.
| Parameter | Role / Purpose in Fermentation | Implementation / Control | | :--- | :--- | :--- | | Sulfate Ion Concentration | Serves as a marker for nutrient status; used to control precursor feeding. | Regulated indirectly by maintaining fermentation broth conductivity within a specific range (e.g., 45-55 ms/cm post-120h). | [4] | | Phenylacetic Acid (PAA) | Side-chain precursor for Penicillin G; critical for yield but toxic at high concentrations. | Fed incrementally based on conductivity and consumption rate to maintain optimal, non-inhibitory concentration. | [4] | | Nitrogen Source | Supports microbial growth and biosynthesis. | Supplied using ammonium sulfate or ammonium hydroxide, the latter also serving for pH adjustment. | [4] |
The search results I obtained are strong on the molecular biology and genetics of biosynthesis but lack detailed, step-by-step purification protocols for Penicillin G potassium. To acquire more direct technical manuals, you might consider:
Penicillin G Potassium is a beta-lactam antibiotic with bactericidal activity achieved by inhibiting the biosynthesis of cell wall peptidoglycan [1]. Its pharmacokinetics are best described by a one-compartment model [2].
The table below summarizes the core quantitative pharmacokinetic data:
| Parameter | Value / Description | Conditions / Notes |
|---|---|---|
| Protein Binding | 45% - 68% [3] | Primarily to albumin. |
| Volume of Distribution (Vd) | 28.9 L (Population Estimate) [2] | Distributes mainly into extracellular fluid; highest levels in kidneys [4] [1]. |
| Clearance (CL) | CL (L/h) = 0.21 × CLcr (mL/min) [2] | Renal clearance predominates; correlates directly with creatinine clearance. |
| Elimination Half-Life (t₁/₂) | ~42 minutes (31-50 min) [1] | Intravenous, adults with normal renal function. Prolonged in renal impairment (up to 20 hours in anuria) [1]. |
| Primary Elimination Route | Renal, via glomerular filtration and active tubular secretion [4] [1]. | 60-85% excreted unchanged in urine [1]. |
| Non-Renal Clearance | Hepatic metabolism and minimal biliary excretion [1]. | Becomes more significant in renal impairment. |
| Bioavailability | Not applicable for IV/IM administration; destroyed by gastric acid if taken orally [4] [5]. | |
| Key Metabolites | Minimally hepatically metabolized [4]. | Excreted predominantly as unchanged drug. |
Administration route significantly impacts concentration profiles, as shown in the following table comparing key parameters:
| Parameter | Intravenous (IV) | Intramuscular (IM) |
|---|---|---|
| Absorption | Immediate | Rapid absorption, but slower than IV [1] |
| Peak Serum Concentration | Very high, immediate post-infusion (e.g., 400 mcg/mL after 5 million units) [1] | High but transient [1] |
| Dosing Frequency | Frequent (e.g., every 4-6 hours) or continuous infusion [6] [2] | Less frequent than IV (e.g., every 12-24 hours) [5] |
Several patient-specific factors necessitate dose adjustments to achieve therapeutic targets and avoid toxicity.
For serious infections like infective endocarditis, a time-dependent killing profile is targeted. A pharmacokinetic-pharmacodynamic (PK-PD) target of Cmin/MIC ratio ≥ 60 has been associated with clinical success [2]. Monte Carlo simulations suggest that for patients with normal renal function, a continuous IV infusion of 1 million units per hour may be necessary to achieve this target for pathogens with MICs of 0.06-0.12 mg/L [2].
For researchers conducting pharmacokinetic studies, here are detailed methodologies for key assays.
This protocol outlines the workflow for a population PK (PopPK) analysis, which identifies and quantifies sources of variability in drug concentrations [2].
Population pharmacokinetic modeling workflow for Penicillin G.
Key Steps and Specifications [2]:
CL (L/h) = θ₁ × CLcr (mL/min).This high-performance liquid chromatography (HPLC) method is used to determine penicillin G levels in biological samples [2].
Procedure:
Penicillin G potassium exerts its bactericidal effect through a specific mechanism that disrupts bacterial cell wall synthesis [1] [2].
This inhibition of cross-linking prevents the formation of a rigid cell wall. Because the internal osmotic pressure of the bacterium is much higher than its environment, the structurally deficient cell wall cannot withstand this pressure, leading to uptake of water, cell swelling, and eventual lysis (cell death) [1] [2]. The drug is most effective against actively multiplying bacteria when its concentration remains above the minimum inhibitory concentration (MIC) for the target organism [3] [4].
The activity of this compound is primarily concentrated on Gram-positive organisms, with variable activity against other bacteria [3] [4] [5]. The following table summarizes the key susceptible organisms.
| Susceptible Organism Group | Examples of Susceptible Microorganisms | Common Clinical Indications (In Vitro Susceptibility Assumed) |
|---|---|---|
| Gram-Positive Cocci | Streptococcus pyogenes (Group A), other beta-hemolytic streptococci (Groups C, G, H, L, M), Streptococcus pneumoniae, non-penicillinase-producing Staphylococcus species [3] [4] [5] | Septicemia, pneumonia, endocarditis, meningitis [3] [4] |
| Gram-Positive Rods | Bacillus anthracis, Corynebacterium diphtheriae, Erysipelothrix rhusiopathiae, Listeria monocytogenes [3] [4] | Anthrax, diphtheria (adjunct), erysipeloid, listeria infections [3] [4] |
| Anaerobic Bacteria | Clostridium species, Actinomyces israelii, Fusobacterium species [3] [4] | Gas gangrene, tetanus (adjunct), actinomycosis, fusospirochetosis [3] [4] |
| Gram-Negative Cocci | Neisseria meningitidis, penicillin-susceptible Neisseria gonorrhoeae [3] [4] | Meningococcal meningitis/septicemia, disseminated gonococcal infections [3] [4] |
| Spirochetes | Treponema pallidum [3] [4] | Syphilis (including neurosyphilis) [3] [4] |
For drug development and clinical practice, standardized tests are used to determine the in vitro susceptibility of bacteria to this compound.
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.
This qualitative test is widely used for its simplicity and cost-effectiveness to determine if an organism is susceptible, intermediate, or resistant.
For research purposes, understanding the relationship between drug exposure and effect is critical.
Penicillin G potassium, a beta-lactam antibiotic, primarily targets the transpeptidase activity of PBPs. It acts as a structural mimic of the D-alanine-D-alanine (D-Ala-D-Ala) dipeptide terminus of the peptidoglycan stem peptide [1] [2]. The mechanism is a covalent, irreversible inhibition that occurs in two main stages [3]:
This acylated complex blocks the PBP's active site, preventing it from cross-linking peptidoglycan strands. The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and death [4].
The efficiency of this irreversible inhibition is best described by the second-order rate constant ( k_{inact}/K_I ), which defines the overall potency of the covalent inhibitor [5]. The following table summarizes key kinetic parameters for Penicillin G binding to a susceptible PBP.
| Kinetic Parameter | Penicillin-Susceptible PBP2x | Penicillin-Resistant PBP2x (PBP2xR) | Description |
|---|---|---|---|
| Dissociation Constant ((K_d)) | 0.9 mM [3] | 4 mM [3] | Measures affinity for the initial reversible complex. Lower (K_d) indicates tighter binding. |
| Acylation Rate Constant ((k_2) or (k_{inact})) | 180 s⁻¹ [3] | 0.56 s⁻¹ [3] | The rate at which the covalent bond is formed. |
| Overall Binding Efficiency ((k_{inact}/K_I)) | 200,000 M⁻¹s⁻¹ [3] | 137 M⁻¹s⁻¹ [3] | The second-order rate constant defining overall inhibitory potency. A >1000-fold decrease is observed in the resistant protein. |
| Deacylation Rate Constant ((k_3)) | 8.0 x 10⁻⁶ s⁻¹ [3] | 5.7 x 10⁻⁴ s⁻¹ [3] | The rate of hydrolysis and regeneration of the active enzyme. A >70-fold increase contributes to resistance. |
This kinetic process can be visualized in the following diagram:
Diagram: The two-step kinetic mechanism of PBP acylation by Penicillin G, involving an initial reversible complex and irreversible acylation.
Bacteria have evolved several mechanisms to evade the action of beta-lactams. A primary mechanism is the acquisition of low-affinity PBPs, which have reduced binding to the antibiotic [2]. As shown in the kinetic table above, resistant PBP2x (PBP2xR) achieves this through a combination of a significantly slower acylation rate ((k_2)) and a faster deacylation rate ((k_3)), drastically reducing the overall binding efficiency [3].
Another critical resistance mechanism is the expression of specialized PBPs like PBP2a in MRSA. PBP2a has a tightly closed active site that is inaccessible to beta-lactams, allowing transpeptidation to proceed even in the presence of the antibiotic [2] [6].
The table below summarizes key resistance parameters and mediators.
| Resistance Aspect | Example | Impact on β-Lactam Efficacy |
|---|---|---|
| Low-Affinity PBP Kinetic Profile | PBP2xR from S. pneumoniae [3] | Drastic reduction in (k_{inact}/K_I) (over 1000-fold) renders the antibiotic ineffective. |
| Key Mutational Effects | Reduced (k_2), Increased (k_3) [3] | Impedes covalent bond formation and accelerates complex breakdown. |
| Alternative PBP | PBP2a in MRSA [2] [6] | Possesses an active site with very low affinity for most beta-lactams, providing inherent resistance. |
| Intrinsic Low-Affinity PBP | PBP5 in E. faecium [2] | Naturally has low binding affinity for beta-lactams, conferring intrinsic resistance to cephalosporins. |
To investigate PBP-inhibitor interactions, researchers use specialized assays that can accurately measure the potency of covalent, time-dependent inhibitors like Penicillin G.
This gel-based, endpoint competition assay measures the second-order rate constant for all active PBP homologs in a live bacterial cell, providing biological context often missing from in vitro studies [5].
Key Reagents:
Procedure:
Data Analysis: The percentage of PBP inhibited is plotted against the inhibitor concentration for each time point. The ( k_{inact}/K_I ) value is then calculated using a derived equation that relates the IC₅₀ value obtained from the competition assay to the known ( k_{inact}/K_I ) of the Bocillin-FL probe [5].
This method uses recombinantly expressed and purified PBP proteins to obtain detailed individual kinetic constants [3].
The workflow for the live-cell assay is outlined below:
Diagram: Experimental workflow for determining the kinact/KI of a β-lactam in live bacterial cells.
Understanding the molecular kinetics of PBP binding is crucial for overcoming resistance. The development of novel beta-lactamase inhibitors that also exhibit binding affinity for certain PBPs (like PBP2) represents a promising dual-targeting strategy [2]. Furthermore, advanced techniques like single-molecule FRET (smFRET) and cryo-EM are revealing that PBPs undergo large-scale conformational changes between "closed" and "open" states, which regulate their activity. Targeting these dynamic states could open new avenues for antibiotic development [7].
The fundamental structure of all penicillins is the 6-aminopenicillanic acid (6-APA), which consists of a thiazolidine ring fused to a β-lactam ring [1] [2]. The β-lactam ring is absolutely essential for its antibacterial activity [3]. The 'R' group attached to the 6-APA core defines the specific penicillin and its properties [1].
In nature, the filamentous fungus Penicillium chrysogenum produces penicillin G (benzylpenicillin) through a sophisticated biosynthetic pathway [4] [5]. The process can be summarized in three key enzymatic steps [4]:
The genes encoding these enzymes are clustered together in the fungal genome, and their expression is regulated by a complex network influenced by nutrient sources and other environmental factors [4].
To overcome the limitations of natural penicillin G (such as susceptibility to bacterial β-lactamase enzymes and a narrow spectrum of activity), scientists have developed a range of semisynthetic derivatives by modifying the 'R' side chain [1] [6]. The following table summarizes the evolution and key characteristics of the main classes.
| Generation & Class | Example Compound | Key Structural Modification | Spectrum of Activity & Key Features [1] [6] |
|---|---|---|---|
| 1st: Natural | Penicillin G (BPN) | Phenylacetamido side chain | Narrow spectrum. Primarily Gram-positive bacteria. Highly susceptible to β-lactamase. |
| 2nd: Penicillinase-Resistant | Oxacillin (OXN) | Bulky ortho-substitutions on side chain (e.g., isoxazolyl) | Narrow spectrum. Resistant to staphylococcal β-lactamase. Active against PRSA. |
| 3rd: Aminopenicillins | Ampicillin (APN) | Addition of an amino group to the side chain | Extended spectrum. Penetrates porin channels of some Gram-negative bacteria (e.g., E. coli, H. influenzae). |
| 4th: Carboxypenicillins | Carbenicillin (CBC) | Addition of a carboxyl group (carboxyphenylacetamido) | Broad spectrum. Active against Pseudomonas aeruginosa and Proteus species. |
| 5th: Ureidopenicillins | Azlocillin (AZL) | Acylated amino group (urea-based) on the side chain | Broadest spectrum. Enhanced activity against Pseudomonas aeruginosa; mimics peptidoglycan segment for better PBP binding. |
The primary mechanism of action for all penicillins is the irreversible inhibition of penicillin-binding proteins (PBPs), which are transpeptidase enzymes critical for cross-linking the bacterial peptidoglycan cell wall. This inhibition leads to cell lysis and death [1] [6]. Resistance often arises through bacterial production of β-lactamase, an enzyme that hydrolyzes the critical β-lactam ring [2].
A common strategy involves chemically coupling new side chains to the 6-APA nucleus. The following workflow details a protocol for synthesizing a diazo-coupled ampicillin derivative (Amp-1), designed to shield the molecule from β-lactamase [3].
Procedure Summary [3]:
Research has explored penicillin derivatives for purposes beyond antibiotics. One study synthesized derivatives with potential cytotoxic properties by reacting heterocyclic thiols with penicillin sulfoxide esters, leading to compounds like 4-heteryldithio-2-azetidinones. These were further cyclized or desulfurized to create novel structures whose cytotoxicity was correlated with their effect on intracellular nitric oxide radical generation [7].
A groundbreaking approach has successfully engineered the full penicillin biosynthetic pathway into Saccharomyces cerevisiae (baker's yeast) [5].
Key Experimental Steps [5]:
This synthetic biology approach allows for the rational engineering and production of penicillin and potentially other nonribosomal peptides in a highly tractable host [5].
ATPS is a liquid-liquid extraction technique that uses two immiscible, water-rich phases formed by mixing two water-soluble components, such as a polymer and a salt. It is valued for being economical, environmentally friendly, and biocompatible, making it suitable for separating biomolecules [1].
The table below summarizes the core concepts:
| Concept | Description |
|---|---|
| Basic Principle | Two immiscible aqueous phases form from mixtures of polymers/salts; target molecules partition based on affinity [1]. |
| System Composition | Common systems include Polymer-Polymer (e.g., PEG-Dextran) or Polymer-Salt (e.g., PEG-Sulfate/Phosphate) [1]. |
| Partitioning Law | Distribution follows Nernst's law: ( K = C_t / C_b ), where ( K ) is the partition coefficient, ( C_t ) is top phase concentration, ( C_b ) is bottom phase concentration [1]. |
| Key Parameters | Tie-Line Length (TLL), phase volume ratio (Vr), temperature, and pH [1]. |
A study from 1990 investigated the extraction of Penicillin G from both pure solutions and fermentation broths using ATPS composed of polyethylene glycol (PEG) and salts [2].
Unfortunately, this source does not provide the detailed, step-by-step methodology or the specific concentrations of PEG and salt required to construct a full protocol.
Due to the lack of a ready-to-use protocol, developing one would require experimental optimization. The workflow below outlines the general sequence for establishing an ATPS extraction process.
To guide this development, the table below suggests parameters to investigate, based on general ATPS knowledge and the limited Penicillin G data [1] [2].
| Parameter | Consideration for Penicillin G Extraction |
|---|---|
| Polymer Type & MW | Polyethylene Glycol (PEG) is most common. Higher MW PEG may drive partition to the polymer-rich phase. |
| Salt Type | Sulfates or phosphates (e.g., (NH₄)₂SO₄, K₂HPO₄) are often used to form the salt-rich bottom phase. |
| System pH | Critical parameter. Penicillin G is a weak acid (pKa ~2.75). pH will influence its charge and partitioning behavior. |
| Tie-Line Length (TLL) | A longer TLL increases the difference in phase composition and can enhance partitioning. |
| Volume Ratio (Vr) | Affects yield and concentration. Optimal ratio depends on the target partition coefficient. |
To obtain the detailed application notes you require, I suggest the following actions:
"penicillin G aqueous two-phase system PEG sulfate protocol" or "ATPS penicillin G partition coefficient optimization".
Penicillin G potassium (benzylpenicillin) represents one of the oldest classes of β-lactam antibiotics that remains clinically valuable for treating infections caused by susceptible gram-positive bacteria, certain gram-negative cocci, and anaerobic microorganisms. As a natural penicillin, it exhibits bactericidal activity by inhibiting the biosynthesis of bacterial cell-wall mucopeptides during the stage of active multiplication, specifically binding to penicillin-binding proteins (PBPs) and weakening the bacterial cell wall, ultimately causing cell lysis. The clinical significance of accurate susceptibility testing for Penicillin G has increased in the era of antimicrobial resistance, as it provides a narrow-spectrum alternative to broader-spectrum agents, potentially reducing selective pressure for resistance development. This compound is administered parenterally (intravenously or intramuscularly) and reaches peak serum concentrations immediately after intravenous infusion, with a mean β-phase serum half-life of approximately 42 minutes in patients with normal renal function, necessitating frequent dosing or continuous infusion to maintain therapeutic levels [1] [2].
The spectrum of activity of Penicillin G includes most β-hemolytic streptococci (Groups A, B, C, G, H, L, and M), penicillin-susceptible staphylococci (excluding penicillinase-producing strains), pneumococci, Neisseria meningitidis, Neisseria gonorrhoeae, Corynebacterium diphtheriae, Bacillus anthracis, clostridia species, Actinomyces species, Spirillum minus, Streptobacillus moniliformis, Listeria monocytogenes, leptospira, and Treponema pallidum [1] [3] [2]. While some gram-negative bacilli were previously considered susceptible to very high intravenous doses (up to 80 million units/day), including some strains of Escherichia coli, Proteus mirabilis, salmonella, shigella, Enterobacter aerogenes, and Alcaligenes faecalis, Penicillin G is no longer considered a drug of choice for infections caused by these organisms due to widespread resistance [1].
Antimicrobial susceptibility testing (AST) interpretive criteria, commonly known as "breakpoints," are essential for clinical microbiology laboratories to categorize microorganisms as susceptible (S), susceptible-increased exposure (I), or resistant (R) to antibacterial agents. The 21st Century Cures Act (Section 3044) established a system to expedite the recognition of antimicrobial susceptibility test interpretive criteria (STIC) and provide up-to-date information to the healthcare community through a more streamlined manner than traditional drug labeling updates [4]. The U.S. Food and Drug Administration (FDA) now maintains a website with the most current FDA-recognized STIC, which is updated at least every six months, with an annual compilation published in the Federal Register for public comment [4] [5]. The FDA has determined that the Clinical and Laboratory Standards Institute (CLSI) fulfills the statutory requirements for a standards development organization, and thus recognizes CLSI standards for susceptibility testing [4].
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) is another globally recognized scientific committee that develops antimicrobial susceptibility testing methodology, interpretative criteria, and guidance documents. EUCAST is jointly organized by the European Society of Clinical Microbiology and Infectious Diseases (ESCMID), the European Centre for Disease Prevention and Control (ECDC), and European national breakpoint committees [6]. Both CLSI and EUCAST provide standardized methodologies and interpretive criteria for Penicillin G susceptibility testing, though with some differences in technical approaches and breakpoint values that laboratories must consider when selecting their testing methodology [7].
Susceptibility test interpretations are categorized based on correlations between minimum inhibitory concentration (MIC) values or zone diameters and clinical efficacy:
Table 1: Acceptable Quality Control Ranges for Penicillin G Disk Diffusion
| Quality Control Strain | Disk Potency | CLSI Zone Range (mm) | EUCAST Zone Range (mm) |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | 10 U | 26-37 | - |
| Enterococcus faecalis ATCC 29212 | 10 U | - | - |
| Streptococcus pneumoniae ATCC 49619 | 1 U | - | 24-32 |
Preparation of inoculum: Select 3-5 well-isolated colonies of identical morphology from an overnight (18-24 hour) agar plate. Emulsify colonies in saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) [9].
Inoculation of agar plates: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and rotate firmly against the wall of the tube above the fluid level to remove excess inoculum. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating approximately 60° each time to ensure even distribution [9].
Application of disks: Allow the inoculated plates to stand at room temperature for 3-15 minutes until the surface moisture has been absorbed. Apply Penicillin G disks to the agar surface using sterile forceps or an automated dispenser, and gently press down to ensure complete contact. Disks should be positioned at least 24 mm from center to center, and no closer than 10-15 mm from the edge of the plate [9].
Incubation: Invert plates and incubate at 35±1°C in ambient air for 16-18 hours. For EUCAST methodology with 1 U disks, extend incubation to 18±2 hours [7].
Reading zones of inhibition: After incubation, examine the plates for confluent or semi-confluent growth. Using a ruler, caliper, or automated zone reader, measure the diameter of the complete inhibition zone (including disk diameter) to the nearest millimeter. For staphylococci, examine the zone edge appearance—a sharp edge suggests susceptibility, while a fuzzy or ragged edge suggests β-lactamase production and potential resistance [7].
The following workflow diagram illustrates the key steps in the disk diffusion method:
Broth microdilution is a quantitative method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against bacterial isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized conditions. This method utilizes plastic trays with multiple wells containing serial two-fold dilutions of Penicillin G in broth medium, which are inoculated with a standardized bacterial suspension. After incubation, the MIC is determined by examining the wells for visible growth. The broth microdilution method is widely used in clinical laboratories due to its reproducibility, ability to test multiple antibiotics simultaneously, and provision of quantitative results that can guide dosing decisions [1].
Table 2: Penicillin G MIC Interpretive Criteria (CLSI M100 2025)
| Organism Group | S | I | R |
|---|---|---|---|
| Staphylococcus spp. | ≤0.12 μg/mL | - | ≥0.25 μg/mL |
| Streptococcus pyogenes | ≤0.12 μg/mL | - | ≥0.25 μg/mL |
| Streptococcus pneumoniae | ≤0.06 μg/mL | 0.12-1 μg/mL | ≥2 μg/mL |
| Enterococcus spp. | ≤8 μg/mL | - | ≥16 μg/mL |
| Anaerobic bacteria | ≤0.5 μg/mL | 1-2 μg/mL | ≥4 μg/mL |
Preparation of antibiotic dilutions: Prepare serial two-fold dilutions of Penicillin G in cation-adjusted Mueller-Hinton broth, ranging from 0.015 μg/mL to 128 μg/mL, in sterile 96-well microdilution trays. Alternatively, use commercially prepared frozen or lyophilized panels following manufacturer instructions [1].
Preparation of inoculum: Select 3-5 well-isolated colonies from an overnight culture and suspend in saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard. Further dilute the suspension in broth to obtain a final inoculum concentration of approximately 5 × 10^5 CFU/mL in each well [1].
Inoculation of trays: Using a multichannel pipette or automated inoculator, transfer 100 μL of the standardized inoculum to each well of the microdilution tray. Include growth control (inoculated broth without antibiotic) and sterility control (uninoculated broth) wells.
Incubation: Cover trays and incubate at 35±1°C in ambient air for 16-20 hours. For fastidious organisms, extend incubation to 20-24 hours.
Reading and interpretation: After incubation, examine the wells for visible growth (turbidity). The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth. Compare the MIC value to the appropriate interpretive criteria (breakpoints) for the organism being tested to categorize it as susceptible, intermediate, or resistant [1].
The following workflow illustrates the broth microdilution testing process:
Routine quality control (QC) procedures are essential to ensure the accuracy and reliability of susceptibility testing results. QC strains with defined susceptibility profiles should be tested weekly or with each new batch of media, reagents, or antibiotic disks. The following table summarizes acceptable QC ranges for Penicillin G susceptibility testing methods:
Table 3: Comprehensive Quality Control Ranges for Penicillin G
| QC Strain | Method | Parameter | Acceptable Range |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | Disk diffusion (10U) | Zone diameter | 26-37 mm |
| Staphylococcus aureus ATCC 29213 | Broth microdilution | MIC | 0.25-1 μg/mL |
| Enterococcus faecalis ATCC 29212 | Broth microdilution | MIC | 1-4 μg/mL |
| Streptococcus pneumoniae ATCC 49619 | Disk diffusion (1U) | Zone diameter | 24-32 mm |
| Streptococcus pneumoniae ATCC 49619 | Broth microdilution | MIC | 0.015-0.12 μg/mL |
| Escherichia coli ATCC 25922 | Disk diffusion (10U) | Zone diameter | 14-22 mm |
Frequency of testing: Perform QC testing when new lots of Mueller-Hinton media, antibiotic disks, or microdilution panels are put into use. Thereafter, test weekly or according to laboratory protocol. More frequent testing may be necessary for laboratories with high test volumes [9].
Storage and handling of materials: Store Penicillin G disks at -20°C or ≤-14°C in a non-self-defrosting freezer. Bring to room temperature before use. Store Mueller-Hinton media according to manufacturer recommendations, protected from light and excessive moisture. Check expiration dates before use [9].
Documentation and corrective actions: Maintain records of all QC results. Implement corrective actions when QC results fall outside acceptable ranges, which may include retesting, checking equipment calibration, media preparation techniques, and discarding expired reagents [9].
Staphylococcus lugdunensis: This coagulase-negative staphylococcus exhibits higher susceptibility rates to Penicillin G compared to other staphylococcal species. Recent research indicates that the EUCAST method using 1 U disks demonstrates higher sensitivity (100%) compared to CLSI methodology (97.2%) for detecting penicillin susceptibility in S. lugdunensis [7]. The inclusion of zone-edge appearance assessment (sharp versus fuzzy) can further improve detection of blaZ-mediated resistance, with fuzzy zone edges suggesting β-lactamase production.
Anaerobic bacteria: For anaerobic organisms, MIC determination can be performed by agar or broth dilution techniques, including microdilution [1]. The reference method for anaerobes is agar dilution, but broth microdilution using supplemented Brucella broth provides a practical alternative for clinical laboratories.
Fastidious organisms: Streptococci require Mueller-Hinton Agar supplemented with 5% defibrinated sheep blood for disk diffusion testing. For broth microdilution, cation-adjusted Mueller-Hinton broth supplemented with 2.5-5% lysed horse blood is recommended [1].
β-lactamase production is the primary mechanism of penicillin resistance in staphylococci and can be rapidly detected using the nitrocefin test. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its β-lactam ring is hydrolyzed by β-lactamase enzymes. The test is performed by applying a heavy suspension of the test organism to a nitrocefin disc and observing for color change within 30 minutes. A positive nitrocefin test correlates strongly with the presence of the blaZ gene and predicts resistance to Penicillin G [7].
For staphylococci, a study comparing phenotypic methods with blaZ PCR as reference found that the nitrocefin test had 92.1% sensitivity and 98.7% specificity for detecting penicillin resistance [7]. Molecular methods such as PCR amplification of the blaZ gene provide the most accurate detection of the genetic basis for resistance but are not routinely available in most clinical laboratories.
A 2020 study evaluating penicillin G susceptibility testing methods for Staphylococcus lugdunensis revealed important performance differences between methodologies [7]:
Table 4: Performance Characteristics of Penicillin G Susceptibility Testing Methods
| Method | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) |
|---|---|---|---|---|
| 1 U disc (EUCAST) | 100 | 96 | 100 | 92.5 |
| 10 U disc (CLSI) | 97.2 | 100 | 98.7 | 100 |
| 10 U disc + zone edge | 100 | 100 | 100 | 100 |
| Nitrocefin test | 92.1 | 98.7 | 97.2 | 96.2 |
| Etest (MIC) | 100 | 98.7 | 97.4 | 100 |
These findings demonstrate that the EUCAST disk diffusion method using 1 U discs provides excellent sensitivity, while the CLSI method using 10 U discs offers superior specificity. The combination of CLSI methodology with zone-edge assessment achieved perfect sensitivity and specificity in this study [7].
Penicillin G Potassium is a natural beta-lactam antibiotic with time-dependent bactericidal activity. Its efficacy correlates with the duration that the serum drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the pathogen [1]. Continuous intravenous infusion aims to maintain a steady drug level at the infection site, optimizing bactericidal activity while minimizing potential toxicity associated with high peak concentrations from intermittent bolus dosing [2].
The pharmacokinetic profile of Penicillin G supports the use of continuous infusion. After IV administration, it has a very short serum half-life of approximately 30 to 50 minutes in individuals with normal renal function [2]. It is rapidly cleared by the kidneys, primarily via active tubular secretion [2] [1]. This rapid clearance necessitates frequent dosing or continuous infusion to maintain therapeutic levels, especially in severe infections requiring high, sustained concentrations [3].
Proper reconstitution is critical for maintaining drug stability and potency.
Materials:
Procedure:
Table 1: Reconstitution Guidelines for this compound Vials
| Vial Strength | Desired Approx. Concentration | Volume of Solvent to Add | Primary Use |
|---|---|---|---|
| 5 million units | 50,000 units/mL | 100 mL | Intravenous Infusion |
| 250,000 units/mL | 18.2 mL | Intravenous Infusion | |
| 500,000 units/mL | 8.2 mL | Intravenous Infusion [3] | |
| 20 million units | 250,000 units/mL | 75.0 mL | Intravenous Infusion Only |
| 500,000 units/mL | 33.0 mL | Intravenous Infusion Only | |
| 1,000,000 units/mL | 11.5 mL | Intravenous Infusion Only [3] |
Dosing is highly dependent on the infecting organism and severity. The following table summarizes standard continuous infusion dosing for serious infections in adults with normal renal function.
Table 2: Continuous Intravenous Infusion Dosing Guide for Adults
| Clinical Indication | Target Daily Dose | Standard Infusion Protocol & Duration | Notes |
|---|---|---|---|
| General Severe Infections (Pneumonia, Septicemia, Endocarditis) | 12 - 24 million units [5] [3] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours [3]. Duration: 10-14 days, or 48-72 hours post-symptom resolution. | For streptococcal infections, treat for at least 10 days to prevent rheumatic fever [3]. |
| Meningitis (IDSA Guidelines) | 24 million units [5] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours. Duration: 10-14 days (S. pneumoniae), 14-21 days (S. agalactiae), at least 21 days (L. monocytogenes) [5]. | Consider concomitant aminoglycoside for L. monocytogenes or S. agalactiae [5]. |
| Neurosyphilis (CDC Guidelines) | 18 - 24 million units [5] | 3-4 million units every 4 hours via intermittent infusion OR as a continuous IV infusion for 10-14 days [5] [6]. | Often followed by IM Benzathine Penicillin G [5] [3]. |
| Anthrax (Systemic, CDC Guidelines) | 24 million units [5] | 4 million units IV every 4 hours (intermittent) is recommended; apply same total daily dose via continuous infusion [5]. Duration: At least 2 weeks or until clinically stable. | Use only for penicillin-susceptible strains. Recommended with a protein synthesis inhibitor [5]. |
| Listeria Meningitis | 15 - 20 million units [3] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours for 2 weeks [3]. | |
| Actinomycosis (Thoracic/Abdominal) | 10 - 20 million units [3] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours for 6 weeks [3]. | May be followed by oral Penicillin V [6]. |
Pediatric Patients: Dosing is typically weight-based.
Renal Impairment: Penicillin G clearance correlates directly with renal function. Dosage adjustments are required in severe impairment [2] [3].
The following diagram illustrates the logical workflow for preparing and administering a continuous infusion of this compound.
Continuous intravenous infusion of this compound is a vital administration strategy for managing severe bacterial infections, leveraging its time-dependent killing pharmacokinetics. Successful implementation requires strict adherence to reconstitution protocols, appropriate weight-based and indication-driven dosing, and vigilant monitoring for electrolyte disturbances and neurological toxicity, particularly in vulnerable populations. These detailed application notes provide a framework for researchers and clinicians to optimize therapeutic outcomes while minimizing risks.
Penicillin G Potassium (Benzylpenicillin Potassium Salt) is a narrow-spectrum, beta-lactam antibiotic that inhibits bacterial cell wall synthesis. It is widely used in clinical in vitro diagnostic applications and research, including as a selective agent in culture media to inhibit Gram-positive bacteria [1]. Its primary mechanism involves binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking, and inducing cell lysis. These properties make it invaluable for creating selective environments that favor the growth of specific microorganisms while suppressing contaminants.
Table 1: Physicochemical Properties of this compound [1]
| Property | Specification |
|---|---|
| CAS Number | 69-57-8 |
| Molecular Formula | C₁₆H₁₇KN₂O₄S |
| Molecular Weight | 356.372 g/mol |
| Potency | 1,500 - 1,700 units/mg |
| Solubility | 50 - 100 mg/mL in water at 25°C |
| Format | Powder |
| Grade | Cell Culture Grade |
The effectiveness of this compound is concentration-dependent and varies based on the target organism and application. The following table summarizes established working concentrations.
Table 2: Typical Working Concentrations for this compound [1] [2]
| Application / Target | Typical Working Concentration | Notes |
|---|---|---|
| Liquid Culture Media (General) | 105 U/L | For inhibiting Gram-positive contaminants [1]. |
| S. aureus (Susceptible Strains) | MIC₉₀: 1 µg/mL | Based on bovine mastitis isolates; 75% of strains inhibited at ≤0.06 µg/mL [2]. |
| S. dysgalactiae | MIC₉₀: ≤0.06 µg/mL | Highly susceptible pathogen [2]. |
| S. uberis | MIC₉₀: 0.25 µg/mL | Common mastitis pathogen [2]. |
| S. chromogenes | MIC₉₀: 4 µg/mL | Some strains show acquired resistance [2]. |
This protocol is for creating a general selective broth medium.
The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the lowest concentration of an antimicrobial that inhibits visible bacterial growth [3]. The following workflow outlines the key steps, while Section 5.3 provides detailed instructions.
Figure 1: Broth Microdilution MIC Workflow
Figure 2: Antibacterial Mechanism of Penicillin G
The table below summarizes key treatment approaches and their outcomes from recent experimental meningitis studies.
| Experimental Model | Antibiotic Regimen(s) | Key Findings & Outcomes | Citation |
|---|
| Infant rat pneumococcal meningitis | 1. Ceftriaxone (CRO) monotherapy 2. Daptomycin (DAP) + CRO 3. Rifampin (RIF) + CRO | DAP+CRO vs CRO: Significantly lower CSF concentrations of MCP-1, MIP-1α, IL-6, and IL-10; less brain apoptosis; improved hearing capacity. RIF+CRO vs CRO: Lower CSF inflammation, but no significant effect on apoptosis or hearing. | [1] | | Neonatal mouse GBS infection (vertical transmission) | Model characterization; not a therapeutic intervention study. | This pathophysiological model demonstrates that pups surviving GBS infection exhibit neurological developmental disabilities, validating its use for future therapy testing. | [2] | | Newborn rat GBS bacteremia & meningitis | 1. Penicillin G 2. Human Immune Serum Globulin (ISG) 3. Penicillin G + ISG | Penicillin G + ISG vs Penicillin G alone: More rapid clearance of bacteria from blood; lower incidence of bacteremia after one day of therapy; increased opsonic activity in serum. | [3] | | General treatment guidelines (Scientific review) | Penicillin G for susceptible S. pneumoniae | Penicillin G is the parenteral drug of choice for disease caused by penicillin-susceptible strains. Doses: 50,000 U/kg/day for minor infections to 300,000 U/kg/day for meningitis. | [4] |
Here are the methodologies for key experiments cited, which can be adapted for research purposes.
This model is used to test the efficacy of anti-infective therapies and their impact on neuroinflammation and brain damage [1].
This model reproduces the natural pathogenesis of GBS infection from mother to offspring, leading to meningitis and long-term neurological deficits [2].
This protocol tests the efficacy of antibiotics combined with immunomodulators [3].
The diagram below outlines a generalized workflow for evaluating an antibiotic like Penicillin G in an experimental meningitis model.
Current research using these models highlights critical considerations for therapeutic development:
The following table summarizes key quantitative stability data for reconstituted this compound under various conditions.
| Storage Condition | Diluent | Stability Duration | Key Findings / Degradation Observed | Citation |
|---|---|---|---|---|
| Room Temperature | Sodium Chloride 0.9% | 4 hours | Stable; new degradation peak detected at 5 hours. | [1] |
| Room Temperature | Dextrose 5% in Water | 3 hours | Stable; new degradation peak detected at 4 hours. | [1] |
| Refrigerated (2-8°C) | Sodium Chloride 0.9% | 3 days | Stable; new degradation peak detected at 4 days. | [1] |
| Refrigerated (2-8°C) | Dextrose 5% in Water | 3 days | Stable; new degradation peak detected at 4 days. | [1] |
| Refrigerated | Sterile Water/Saline | 7 days | No significant loss of potency in admixtures. | [2] |
| Frozen | Not Specified | 1 week (2-8°C) or longer (-20°C) | Filter-sterilized solutions stable at 37°C for 3 days. | [3] |
This protocol outlines a method for evaluating the stability of reconstituted this compound injection based on published methodologies [1].
| Question | Evidence-Based Answer & Key Preventive Measures |
|---|---|
| What are the primary causes of Penicillin G potassium degradation? | Degrades rapidly in acidic conditions [1] and is susceptible to hydrolysis and enzymatic inactivation by β-lactamases [2]. |
| How can I monitor degradation in my samples? | Use High-Pressure Liquid Chromatography (HPLC) with a reversed-phase C18 column and a buffered acetonitrile-phosphate mobile phase [3]. This separates the drug from its degradation products [3] [1]. |
| What is the impact of pH on stability? | Stability is pH-dependent. A study showed magnesium sulfate's effect on stability varies with pH [1]. Prepare and store solutions in appropriate buffers and avoid highly acidic conditions. |
| Does the potassium salt form offer any advantages? | The potassium salt offers enhanced solubility in aqueous media, which is useful for preparing growth media and experimental buffers [1]. |
The table below summarizes the main degradation triggers and how to mitigate them.
| Degradation Factor | Mechanism | Prevention Strategy |
|---|---|---|
| Acidic pH [1] | Destruction of the β-lactam ring in stomach acid [2]. | Use neutral buffers for reconstitution and storage. |
| β-Lactamase Enzymes [2] | Enzymatic cleavage of the β-lactam ring. | Use β-lactamase inhibitors (e.g., clavulanic acid) in culture media [2]. |
| Storage Conditions | Hydrolysis and unspecified decomposition over time. | Prepare fresh solutions immediately before use; refrigerate reconstituted solutions [4]. Follow manufacturer's storage guidelines for powder [4]. |
| Metal Ions [1] | pH-dependent catalytic effect on degradation. | Ensure solution purity; avoid contaminants. |
This method separates this compound from its major degradation products within 25 minutes [3].
Procedure:
The diagram below outlines the logical workflow for preparing and analyzing a this compound sample, from reconstitution to data interpretation.
Penicillin G Analysis Workflow
Q: What are penicillinases and how do they confer resistance?
Q: Which bacteria commonly produce penicillinases?
Accurately identifying the presence and type of beta-lactamase is the first critical step in troubleshooting resistance.
Q: What are the standard methods for detecting ESBL production in Gram-negative isolates?
Experimental Protocol: Phenotypic Confirmation of ESBLs
1. Principle: ESBLs hydrolyze extended-spectrum cephalosporins, but their activity is inhibited by clavulanic acid. A significant increase in the zone diameter of inhibition for a cephalosporin tested in combination with clavulanic acid versus the cephalosporin alone confirms ESBL production.
2. Materials:
3. Procedure: a. Inoculate an MHA plate with the test bacterium as per Kirby-Bauer disk diffusion standard method [6]. b. Place the antibiotic discs on the agar, ensuring appropriate spacing (e.g., 20-30 mm center to center). c. Incubate at 35±2°C for 16-18 hours. d. Measure the zones of inhibition.
4. Interpretation: A ≥5 mm increase in the zone diameter for the cephalosporin/clavulanate combination disc versus the cephalosporin disc alone is positive for ESBL production [5].
The workflow for this confirmatory test is outlined below.
Q: What are the primary strategies to overcome penicillinase-mediated resistance?
Q: What are the common beta-lactamase inhibitors and their typical combinations?
| Inhibitor | Common Antibiotic Partner | Key Spectrum of Activity |
|---|---|---|
| Clavulanic Acid | Amoxicillin, Ticarcillin | ESBLs, Gram-positive bacteria [4] [7] |
| Sulbactam | Ampicillin, Cefoperazone | ESBLs, some Gram-negative bacteria [6] [7] |
| Tazobactam | Piperacillin | Broad-spectrum, including Gram-negatives and anaerobes [6] [7] |
The following diagram illustrates the molecular mechanism of resistance and the points of intervention.
Effective process control is fundamental to maximizing yield. The following strategy focuses on the precise regulation of key parameters.
Objective: To maintain the concentrations of nitrogen, sulfur, and precursor within optimal ranges through real-time monitoring and feedback control. Experimental Protocol:
(NH4)2SO4 solution. This simultaneously supplies essential nitrogen (NH4+) and sulfur (SO42-) ions [1].Here are solutions to some frequently encountered problems.
| Problem Phenomenon | Possible Root Cause | Recommended Solution |
|---|---|---|
| Low Yield & Slow Growth | Nitrogen/Sulfur Limitation | Implement conductivity-based control for continuous (NH4)2SO4 feeding [1]. |
| Precursor Toxicity | Overfeeding of Phenylacetic Acid (PAA) | Optimize PAA feeding strategy; use fed-batch addition instead of single-batch [1]. |
| Viscosity & Oxygen Limitation | High biomass, poor mixing | Optimize agitation and aeration; supplement with oxygen-enriched air if necessary [1]. |
When using engineered strains like Pichia pastoris, a bottleneck can occur where the product is retained inside the cell instead of being secreted.
Optimization Strategy: Focus on the relationship between the specific growth rate (μ) and specific productivity (qp). Research has identified distinct production phases in P. pastoris [2]:
Experimental Protocol:
After fermentation, recovering the product efficiently is crucial. Aqueous Two-Phase Flotation (ATPF) is a novel technique that combines separation and concentration.
Principle: Surface-active compounds (like Penicillin G) are adsorbed onto the surfaces of ascending gas bubbles in a solution of ammonium sulfate. The bubbles float into an upper layer of Polyethylene Glycol (PEG), where the product dissolves [3].
Optimized Experimental Protocol [3]:
The table below summarizes the key parameters and performance outcomes of this method.
| Parameter | Optimal Condition | Outcome / Rationale |
|---|---|---|
| pH | 3.5 | Maximizes separation efficiency and stability of Penicillin G [3]. |
| (NH4)2SO4 Concentration | 15% (w/v) | Creates the optimal two-phase system with PEG [3]. |
| Nitrogen Flow Rate | 15 mL/min | Balances efficient bubble adsorption with process stability [3]. |
| Separation Efficiency (E) | Up to 95% | High recovery rate from the fermentation broth [3]. |
| Concentration Coefficient (α) | > 3 | Achieves simultaneous separation and significant concentration [3]. |
The following table summarizes key physicochemical and pharmacokinetic properties from the official drug labels [1] [2].
| Property | Specification / Value | Notes / Clinical Significance |
|---|---|---|
| Chemical Description | Monopotassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate [1] | Sterile, white to almost white crystalline powder; almost odorless [1] [2]. |
| Solubility | Very soluble in water [2] | Intended for reconstitution with water or compatible buffers before intravenous or intramuscular use [1] [2]. |
| Reconstituted pH | 6.0 - 8.5 [1] [2] | Sodium citrate and citric acid are added as buffers to maintain this pH range [1]. |
| Ion Content (per million units) | Potassium: 65.6 mg (1.68 mEq) Sodium: 6.8-7.9 mg (0.30-0.34 mEq) [1] [2] | Critical consideration for patients with renal impairment or those requiring electrolyte restriction. |
Here are some common questions and troubleshooting steps tailored for research and development settings.
Q1: What are the primary stability concerns when reconstituting and storing this compound solutions?
Q2: The formulation precipitates when added to my experimental buffer. What could be the cause?
Q3: How can I manage the high potassium content in my in-vitro experiments?
For researchers investigating solubility and stability, the following workflow outlines a systematic approach. The diagram is generated using Graphviz with your specified color palette and contrast rules.
Protocol 1: Buffer pH Compatibility Screening
Protocol 2: Quantitative Solubility Assessment via HPLC
The table below summarizes quantitative stability data from experimental studies for easy comparison.
| Storage Condition | Solution/Container | Stability Duration | Key Findings | Citation |
|---|---|---|---|---|
| 5°C (refrigerated) | 0.9% Sodium Chloride in PVC bags & elastomeric pumps | 21 days | >90% potency retained; chemical stability confirmed by HPLC. | [1] |
| 5°C (refrigerated) | 5% Dextrose in PVC bags & elastomeric pumps | 21 days | >90% potency retained; chemical stability confirmed by HPLC. | [1] |
| 25°C & 31.1°C (ambient/elevated) | Acetate Ringer Solution in elastomeric pump | 24 hours | 101.7% (25°C) & 92.9% (31.1°C) potency; no adsorption to pump. | [2] |
| 4°C (refrigerated) | Acetate Ringer Solution in elastomeric pump | 10 days | 99.7% potency retained, demonstrating pre-mixing stability. | [2] |
Here are the detailed methodologies from the cited stability studies.
This study evaluated the long-term refrigerated stability of Penicillin G Sodium (closely related to the potassium salt) in common diluents and containers [1].
This study investigated the stability of Benzylpenicillin Potassium (Penicillin G Potassium) under conditions relevant to Outpatient Parenteral Antimicrobial Therapy (OPAT) [2].
The diagram below outlines a general experimental workflow for assessing drug stability, synthesizing the key steps from the cited protocols.
What is the most stable solution for this compound in infusion pumps? For continuous infusion via elastomeric pumps, Acetate Ringer Solution has been shown to be the most stable, maintaining potency for 24 hours at temperatures up to 31.1°C [2].
Can I pre-mix this compound solutions for later use? Yes, solutions diluted in Acetate Ringer Solution and stored in elastomeric pumps at 4°C were stable for 10 days, allowing for advance preparation [2]. Solutions in 0.9% Sodium Chloride or 5% Dextrose stored in PVC bags at 5°C were stable for 21 days [1].
What are the key signs of this compound degradation? The primary indicator is a drop in potency below 90% of the initial concentration, measured by HPLC. A consistent decrease in pH over time is also a common characteristic of degradation in these solutions [1].
Are there other critical factors affecting stability? Yes, the ionic strength of the solution can significantly impact the chemical stability of Potassium Penicillin G and should be controlled in experimental designs [3].
A critical step is to move from a blanket "penicillin allergic" label to a detailed risk assessment. The following workflow outlines a practical protocol for evaluating a reported penicillin allergy, which can be adapted for clinical trial screening or patient management.
Based on the patient's history, they can be stratified to guide management [1] [2]:
For research or clinical trial protocols, the following methodologies are standard for verifying penicillin allergy status.
This is the first-line test to detect IgE-mediated hypersensitivity [2].
This is the definitive step to rule out allergy in patients with a negative skin test or low-risk history [2].
When a true penicillin allergy is confirmed and alternative treatment is necessary, selection should be based on the infection's pathogen and the nature of the allergic reaction. The following table compares common alternatives.
| Alternative Antibiotic Class | Examples | Key Considerations for Use | Risk of Cross-Reactivity |
|---|---|---|---|
| Cephalosporins (1st/2nd Gen) | Cefazolin, Cephalexin, Cefuroxime | Historically avoided, but true cross-reactivity is low (~1-3%). Use with caution in moderate-risk patients; often safe in low-risk, especially with dissimilar side chains [1] [4] [2]. | Low to Moderate |
| Cephalosporins (3rd/4th Gen) | Ceftriaxone, Cefepime | Very low cross-reactivity (<1%) due to different side chains. Often considered safe in patients with non-IgE mediated or low-risk penicillin allergy [2]. | Very Low |
| Macrolides | Azithromycin, Clarithromycin, Erythromycin | No cross-reactivity. Be aware of drug-specific side effects (e.g., QT prolongation with clarithromycin, GI intolerance) [5] [6]. | None |
| Clindamycin | Clindamycin | No cross-reactivity. Associated with higher risk of C. difficile infection and surgical site infection when used as a prophylactic alternative [1]. | None |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | No cross-reactivity. Reserve for specific infections due to black box warnings (e.g., tendonitis, neuropathy) [7] [6]. | None |
| Vancomycin | Vancomycin | No cross-reactivity. Essential for MRSA but inferior to cefazolin for MSSA surgical prophylaxis. Risk of nephrotoxicity and "Red Man Syndrome" [1]. | None |
Q1: What is the evidence that the 10% cross-reactivity between penicillin and cephalosporins is no longer accurate? Early studies from the 1970s that reported ~10% cross-reactivity are now considered flawed because early cephalosporin preparations contained trace amounts of penicillin as a contaminant [1]. Modern studies show the risk is much lower (closer to 1-3%), and is driven more by the similarity of side chains than the shared beta-lactam ring. Cefazolin, for instance, has side chains unlike penicillin, making it a lower-risk choice [1] [4].
Q2: For a researcher designing a clinical trial, what is the single most important step to take regarding a participant's reported penicillin allergy? Obtain a detailed, specific history of the index reaction. Simply knowing the reaction (e.g., "childhood rash" vs. "recent anaphylaxis") allows for proper risk stratification. This enables the safe inclusion of low-risk participants and guides the management of high-risk ones, preventing the unnecessary exclusion of eligible participants and the use of suboptimal alternative antibiotics [1] [2].
Q3: When is antibiotic desensitization necessary, and how is it performed? Desensitization is a last-resort procedure used only when there is a confirmed IgE-mediated allergy to penicillin and no other effective alternative antibiotic exists (e.g., for treating neurosyphilis or in a pregnant patient with syphilis) [2]. It involves administering gradually increasing doses of the drug (orally or IV) every 15-30 minutes in a controlled ICU or similar setting until a full therapeutic dose is reached, inducing a temporary state of tolerance. This should only be done under the supervision of an allergist [2] [3].
The table below summarizes three validated analytical techniques for Penicillin G Potassium (PGK) determination.
| Method | Key Principle / Technique | Linear Range | Detection Limit | Key Applications / Matrices | Reference |
|---|---|---|---|---|---|
| Chemiluminescence (CL) [1] | Direct CL from PGK oxidation by H₂O₂, enhanced by CTMAB surfactant. | 3.3 × 10⁻³ to 3.3 × 10⁻¹ mmol/L | 8.8 × 10⁻⁴ mmol/L | Pharmaceutical formulations for injection [1] | |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [2] | Derivatization with Trimethylsilyl Diazomethane (TMSD), separation on a TG-1MS column. | LOQ - 200.0 µg/kg [2] | LOD: 1.70-3.20 µg/kg (in matrices) [2] | Chicken and duck eggs (whole egg, yolk, albumen) [2] | |
| High-Performance Liquid Chromatography (HPLC-UV) [3] | Reversed-phase separation on a C18 column with UV detection at 280 nm. | Not specified in excerpt | LOD: 0.01 µg/mL (in milk) [3] | Milk [3] |
FAQ: What are the critical parameters for optimizing the CL signal? The key parameters are pH, concentration of the oxidizing agent (H₂O₂), and concentration of the surfactant (CTMAB). A chemometrical optimization approach like Central Composite Design (CCD) is recommended to efficiently find the optimal levels for these variables [1].
Troubleshooting: My CL signal is weak or unstable.
FAQ: How do I handle the instability of Penicillin G for GC-MS analysis? Penicillin G is non-volatile and requires derivatization. While diazomethane has been used, it is hazardous. A safer and recommended alternative is Trimethylsilyl Diazomethane (TMSD), which is easier to store and handle [2].
FAQ: What sample preparation is needed for complex matrices like eggs or milk?
Troubleshooting: I observe poor peak shape or resolution in my HPLC analysis.
The following diagram illustrates the general decision-making workflow and key steps for analyzing this compound using these methods.
This method is suitable for the direct analysis of PGK in pharmaceutical formulations.
This is a sensitive method for detecting trace-level residues in complex biological matrices.
A rapid method for determining penicillin G in milk using a core-shell particle column.
Q1: What is the primary mechanism behind penicillin G potassium contamination in cultures?
Q2: Which organisms are commonly responsible for this type of contamination?
Q3: How can I confirm that my culture medium is contaminated with penicillin-degrading enzymes?
| Protocol Step | Details |
|---|---|
| 1. Sample Preparation | Concentrate the cell-free culture supernatant or prepare a crude bacterial cell lysate from a suspected contaminant [4]. |
| 2. Reaction Setup | Incubate the sample with a known concentration of this compound (e.g., 100 µM) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0) [4] [1]. |
| 3. Detection & Analysis | Monitor the reaction mixture using High-Performance Liquid Chromatography (HPLC) to detect the degradation products of penicillin G [1]. Alternatively, use a spectrophotometer to measure the decrease in absorbance or the hydrolysis of a specific chromogenic β-lactam substrate like nitrocefin [4]. |
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Rapid loss of antibiotic activity | β-lactamase secretion by contaminating microbes. | Implement stricter aseptic techniques. Use a β-lactamase inhibitor (e.g., clavulanic acid) in the culture medium. Test for contamination and use an antibiotic from a different class [3] [4]. |
| Unexpected microbial growth in treated cultures | Contamination with β-lactamase-producing bacteria. | Discard the contaminated culture. Sterilize the work area and equipment. Use a proven antibiotic cocktail effective against a broader spectrum of organisms. Authenticate your cell line to rule out cross-contamination. |
| Inconsistent experimental results | Variable degradation of penicillin G leading to fluctuating effective concentration. | Aliquot and properly store penicillin G stock solutions. Regularly check the concentration of penicillin G in the medium using analytical methods like HPLC [1] or a bioassay. Prepare fresh culture media frequently. |
Protocol 1: Detecting β-Lactamase Activity via Spectrophotometry This method is based on procedures used to characterize β-lactamases [4] [1].
Protocol 2: Monitoring Penicillin G Degradation by HPLC This protocol provides a direct measurement of penicillin G concentration [1].
The following diagram illustrates the logical workflow for diagnosing and addressing this compound contamination in your experiments.
This guide helps diagnose and overcome resistance mechanisms in your experiments.
| Resistance Mechanism | Description | Recommended Experimental Actions |
|---|---|---|
| Enzymatic Inactivation (β-lactamases) [1] | Bacteria produce enzymes (e.g., serine β-lactamases, Metallo-β-Lactamases/MBLs) that hydrolyze the β-lactam ring, inactivating the drug. | Test for synergy by combining Penicillin G with a β-lactamase inhibitor (e.g., clavulanate, sulbactam, tazobactam) [1] [2]. For MBLs, investigate novel chelator-based inhibitors (e.g., BP1, taniborbactam) in combination with a carbapenem [3]. |
| Target Modification (Altered PBPs) [4] | Mutations in Penicillin-Binding Proteins (PBPs) reduce the drug's binding affinity. A classic example is Methicillin-Resistant Staphylococcus aureus (MRSA) [4]. | Determine MIC to confirm resistance. Shift therapy to non-β-lactam antibiotics effective against MRSA, such as vancomycin or daptomycin [4]. Use Penicillin G only if susceptibility is confirmed. |
| Reduced Permeability & Efflux Pumps [1] | Gram-negative bacteria have an outer membrane that restricts drug entry. Upregulated efflux pumps actively expel the antibiotic from the cell [1]. | Utilize checkerboard assays to evaluate if efflux pump inhibitors (e.g., Carbonyl Cyanide m-Chlorophenylhydrazine/CCCP) restore susceptibility. Consider higher, more frequent dosing regimens if pharmacodynamics allow [5]. |
The following workflow outlines a systematic approach to diagnose resistance in the lab:
Q1: What is the fundamental mechanism of action of Penicillin G Potassium? this compound is a β-lactam antibiotic. Its primary bactericidal mechanism is the inhibition of bacterial cell wall synthesis. It achieves this by irreversibly binding to Penicillin-Binding Proteins (PBPs) located on the inner bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan cross-linking, leading to a weakened cell wall that is susceptible to osmotic pressure and eventual cell lysis [6]. Gram-positive bacteria are particularly vulnerable due to their thick, exposed peptidoglycan layer.
Q2: Beyond the classic mechanisms, what are some advanced strategies being researched to combat resistance? Research is exploring innovative strategies that move beyond simple antibiotic cycling:
Q3: How can I optimize dosing protocols in experimental models? While clinical guidelines offer a starting point, experimental protocols should be guided by your specific model:
For researchers developing new solutions, here are summaries of key methodologies from recent literature.
This protocol is based on research into compounds like BP1, a cyclic zinc chelator attached to a cephalosporin [3].
This protocol uses a computational framework to guide experimental cycles, avoiding multi-resistance [7].
The table below summarizes the performance of different testing methods for detecting penicillin susceptibility in Staphylococcus lugdunensis, a coagulase-negative staphylococcus, based on a 2020 comparative study [1].
| Testing Method | Key Protocol Details | Sensitivity (%) | Specificity (%) | Key Findings & Recommendations |
|---|---|---|---|---|
| EUCAST Disc Diffusion | 1-unit disc; breakpoint: ≥26 mm [1] | 100 | 96 | Higher sensitivity than CLSI; recommended for initial testing [1]. |
| CLSI Disc Diffusion | 10-unit disc; breakpoint: ≥29 mm [1] | 97.2 | 100 | One false-susceptible result was reported [1]. |
| CLSI Disc Diffusion + Zone-Edge Analysis | 10-unit disc; assessment for a "fuzzy" or sharp zone edge [1] | 100 | 100 | Correctly identified the false-susceptible isolate; recommended to enhance CLSI method [1]. |
| Nitrocefin Test | Detects β-lactamase production (encoded by blaZ gene) [1] | 92.1 | 98.7 | A positive test indicates resistance. Useful but slightly less sensitive than molecular methods [1]. |
| Etest (MIC Determination) | Quantitative MIC strips [1] | 100 | 98.7 | Highly accurate but more costly. Suitable for confirmatory testing [1]. |
| *blaZ* Gene PCR | Molecular detection of resistance gene [1] | 100 | 100 | Used as the reference method in the study to determine true susceptibility [1]. |
For researchers aiming to replicate or validate these findings, here are the detailed methodologies from the key study.
This protocol outlines the core steps for the disc diffusion test, highlighting the differences between the two standards [1].
This simple visual assessment can significantly improve the accuracy of the disc diffusion test [1].
The field of antimicrobial susceptibility testing is dynamic. The methodologies and interpretive criteria provided by standards organizations like CLSI and EUCAST are periodically updated. For the most current and definitive quality control protocols, always consult the latest versions of the CLSI M100 and EUCAST guidelines directly.
The table below summarizes the key experimental findings that demonstrate the enhancement effect of probenecid on penicillin therapy.
| Aspect | Experimental Findings with Probenecid | Key Data | Source/Model |
|---|
| Pharmacokinetic Boost | Significantly increased serum concentrations of Penicillin-V (a closely related oral penicillin). | Mean difference (95% CI) in serum concentration vs. penicillin alone:
For researchers seeking to replicate or understand the depth of these studies, here are the methodologies for the key experiments cited.
Clinical PK Study Design (Penicillin-V & Probenecid): This was a randomized, open-label, crossover trial in healthy volunteers [1].
Preclinical Model (Furosemide & Probenecid): A study in rats provides a validated model for studying OAT-mediated drug interactions, relevant to the penicillin-probenecid mechanism [5].
The synergistic effect of probenecid is not due to a direct antimicrobial action but rather a pharmacokinetic boosting mechanism mediated by specific transporters in the kidneys. The following diagram illustrates this process for penicillin G.
As shown above, Penicillin G is eliminated by active secretion into the urine. This process involves uptake from the blood into the proximal tubule cells primarily via the Organic Anion Transporters OAT1 and OAT3 on the basolateral membrane, followed by efflux into the urine via pumps like MRPs on the apical membrane [4] [6] [5]. Probenecid competitively inhibits OAT1 and OAT3 [3]. By blocking this primary elimination pathway, probenecid reduces the renal clearance of penicillin, thereby increasing its plasma concentration and prolonging its time in the body [2].
| Parameter | Penicillin G Potassium | Penicillin V (Phenoxymethylpenicillin) |
|---|---|---|
| Administration | Intravenous (IV), Intramuscular (IM) [1] [2] | Oral [1] [3] |
| Absorption & Bioavailability | Destroyed by gastric acid; not suitable for oral administration [1] [2]. Rapid absorption from IM/SC sites [2]. | Acid-stable; well-absorbed in fasting state [1] [3]. |
| Protein Binding | ~60% [1] | ~80% [1] |
| Volume of Distribution (Vd) | ~0.7 L/kg (primarily extracellular fluid) [2] | Model-estimated Vd: 46.39 L (in a 3-compartment model) [3] |
| Clearance (CL) | Renal clearance: 8.5 mL/min/kg (horses) [2]; Human CL correlates with creatinine clearance: CL (L/h) = 0.21 × CLcr (mL/min) [4] | Model-estimated CL: 97.88 L/h (in a 3-compartment model) [3] |
| Elimination Half-Life | ~1 hour (IV) [2] | ~41 minutes (Total serum); ~55 minutes (Free serum) [3] |
| Primary Elimination Route | Renal, via glomerular filtration and active tubular secretion [1] [2] | Renal [1] |
| Key PK/PD Driver & Target | Time-Dependent Killing Goal: Maintain free drug concentration above MIC for a high percentage of the dosing interval (%T>MIC) [4]. For endocarditis, a Cmin/MIC ratio ≥ 60 is a predictor of success [4]. | Time-Dependent Killing Goal: Maximize the duration that free drug concentration exceeds the MIC (%fT>MIC) [3]. |
The quantitative data in the table is derived from specific experimental protocols. Here are the methodologies for key studies.
This study established a critical target concentration for serious infections [4].
This study provided a modern PK model for oral Penicillin V [3].
The journey of both drugs in the body involves absorption, distribution, and elimination, with Penicillin G's pathway being simpler due to its parenteral administration. A key research area involves modulating the elimination pathway to boost drug exposure.
The following diagram illustrates the core pharmacokinetic pathways and a modern boosting strategy for penicillin.
A prominent strategy to optimize penicillin pharmacokinetics is pharmacokinetic boosting. As shown in the pathway, probenecid competitively inhibits the organic anion transporters (OATs) in the kidneys responsible for the tubular secretion of penicillin [5]. By blocking this elimination pathway, probenecid reduces renal clearance and significantly increases serum concentrations of the antibiotic [5].
The table below summarizes the antimicrobial spectra of Penicillin G potassium and other major beta-lactam classes, highlighting key coverage differences crucial for antibiotic selection and development.
| Beta-Lactam Class / Specific Agent | Gram-Positive Spectrum | Gram-Negative Spectrum | Beta-Lactamase Susceptibility | Key Clinical Indications & Notes |
|---|---|---|---|---|
| Natural Penicillins (Penicillin G) [1] [2] | Excellent activity against beta-hemolytic streptococci (Groups A, B, C, D, F, G), Streptococcus pneumoniae, and viridans-group streptococci. [2] | Limited activity. Active against Neisseria meningitidis and Treponema pallidum (syphilis). Inactive against most other aerobic Gram-negative bacilli. [2] | Highly susceptible. Inactivated by penicillinase (a type of beta-lactamase), which is produced by staphylococci and many other bacteria. [2] | Streptococcal pharyngitis, syphilis, meningococcal meningitis. [1] Note: Universal susceptibility to penicillin was once assumed, but partial resistance in T. pallidum has been confirmed in vitro. [3] |
| Aminopenicillins (Ampicillin/Amoxicillin) [1] [2] | Similar to natural penicillins, plus activity against Enterococcus faecalis and Listeria monocytogenes. [1] [2] | Expanded spectrum. Covers some Enterobacteriaceae (e.g., E. coli, Proteus mirabilis) and Haemophilus influenzae (non-beta-lactamase producing). [2] | Susceptible unless combined with a beta-lactamase inhibitor (e.g., Amoxicillin-clavulanate). [1] [4] | Drug of choice for Listeria and Enterococcus infections. Used for otitis media and sinusitis. [1] [4] [2] |
| Antistaphylococcal Penicillins (Oxacillin, Cloxacillin) [1] [2] | Active against methicillin-susceptible Staphylococcus aureus (MSSA) and streptococci. Not active against MRSA or enterococci. [1] [2] | No clinically reliable activity. [4] [2] | Resistant to staphylococcal penicillinases. [4] | First-choice agents for skin/soft tissue infections and serious infections caused by MSSA. [1] |
| First-Generation Cephalosporins (Cefazolin, Cephalexin) [1] [2] | Highly active against MSSA and streptococci. [2] | Limited. Active against some E. coli, Klebsiella spp., and P. mirabilis. [2] | More resistant than penicillins, but susceptibility varies. [4] | Skin/soft tissue infections, surgical prophylaxis. [1] Note: All cephalosporins are inactive against Enterococcus and Listeria. [2] |
| Third-Generation Cephalosporins (Ceftriaxone, Cefotaxime) [1] | Good activity against streptococci, but variable and generally weaker activity against staphylococci. [4] | Greatly expanded spectrum. Active against many Enterobacteriaceae, Neisseria spp., and H. influenzae. [1] [4] | More stable against many beta-lactamases, especially those produced by Gram-negative bacteria. [5] | Community-acquired pneumonia, meningitis, gonorrhea, complicated UTIs. [1] |
| Carbapenems (Imipenem, Meropenem) [1] | Excellent broad-spectrum activity, including against streptococci and enterococci (not MRSA). [1] | Broadest spectrum among beta-lactams. Active against most Enterobacteriaceae, P. aeruginosa, and anaerobes. [1] | Highly resistant to most beta-lactamases, including ESBLs. However, susceptible to carbapenemases (e.g., KPC, NDM). [1] [6] | Nosocomial infections, polymicrobial infections, and infections caused by ESBL-producing organisms. [1] |
| Monobactams (Aztreonam) [1] | No activity against Gram-positive bacteria or anaerobes. [1] | Targeted spectrum. Active only against aerobic Gram-negative organisms, including P. aeruginosa. [1] | Stable against many beta-lactamases (e.g., ESBLs). [1] | Alternative for Gram-negative infections in patients with penicillin allergy, as cross-reactivity is rare. [1] |
Understanding the unified mechanism and evolving resistance is fundamental for antibiotic research and development.
Mechanism of Action: All beta-lactam antibiotics, including Penicillin G, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They acylate the transpeptidase enzyme, also known as Penicillin-Binding Protein (PBP), which prevents the cross-linking of peptidoglycan chains. This disrupts cell wall integrity, leading to bacterial cell lysis and death [1] [5].
Mechanisms of Resistance: Bacterial resistance to beta-lactams is a major global health challenge. The primary mechanisms include [1] [5] [7]:
The following diagram illustrates the relationship between beta-lactam action and bacterial resistance mechanisms.
For researchers, key experimental data on antibiotic spectrum and resistance comes from standardized microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination [8] [3]
Competitive Penicillin-Binding Protein (PBP) Binding Assay [8]
Current research focuses on overcoming resistance, particularly the threat posed by beta-lactamases.
The data confirms that this compound remains a narrow-spectrum cornerstone for susceptible Gram-positive infections. However, the relentless spread of resistance mechanisms, including emerging tolerance in historically sensitive pathogens like T. pallidum, underscores the critical need for the ongoing development of novel beta-lactams and combination therapies [6] [9] [3].
The table below summarizes key outcomes from two major clinical trials investigating 50 mg penicillin G potassium troches.
| Trial Description | Patient Population | Healing & Size Reduction Findings | Pain Relief Findings | Safety Profile |
|---|---|---|---|---|
| Phase 2, Double-blind, RCT (2003) [1]: Randomized to active, placebo, or no-treatment arms. | 100 subjects with minor RAS of <48 hours duration [1]. | Significantly earlier complete ulcer resolution vs. placebo and no-treatment arms [1]. | Significantly earlier complete pain relief vs. placebo and no-treatment arms [1]. | No allergic reactions observed; minimal safety concerns [1]. |
| Phase 3, Multicenter RCT (2010) [2] [3]: Randomized to active, placebo, or no-treatment arms. | 258 Chinese subjects with MiRAU [2]. | Significant reduction in ulcer size vs. controls (P < .00001 on days 3, 4, 5, and 6) [2]. | Significant alleviation of ulcer pain vs. controls (P < .00001 on days 3, 4, 5, and 6) [2]. | No severe adverse reactions; only 4 subjects had mild adverse effects [2]. |
| RCT in Iran (2020) [4]: Used a topical powder containing PCN components. | 50 patients with recurrent aphthosis [4]. | Mean healing duration: 3 days (PCN) vs. 6 days (placebo); significant size reduction (P=0.008) [4]. | Significant reduction in pain score (P=0.012) compared to placebo [4]. | No topical or systemic adverse effects observed [4]. |
To ensure the reliability of the data, the trials employed rigorous methodologies:
The table below compares this compound troches with general classes of alternative treatments for MiRAU.
| Treatment Type | Mechanism of Action | Key Efficacy Findings | Practical Considerations |
|---|---|---|---|
| This compound Troches | Antibacterial; postulated anti-inflammatory properties [4]. | Reduces healing time to ~3-4 days; significant pain relief within days [1] [2] [4]. | Requires multiple daily applications; risk of penicillin allergy. |
| Topical Corticosteroids | Anti-inflammatory; modulates local immune response. | Considered a mainstay for symptom control [4]. | Risk of local immunosuppression (e.g., oral candidiasis) with long-term use. |
| Other Topical Antibiotics (e.g., Tetracycline) | Antibacterial; may reduce microbial load in ulcers. | Shown to be effective in some studies [4]. | Can lead to tooth discoloration in children; not suitable for all age groups. |
| Placebo / No Treatment | N/A | Natural healing in 6-7 days; pain persists for most of the healing period [1] [4]. | Safe but associated with prolonged pain and discomfort. |
For researchers and drug development professionals, the data indicates:
The table below consolidates specific MIC and susceptibility information found in the search results.
| Bacterial Species/Group | Reported MIC or Susceptibility | Context / Conditions | Source |
|---|---|---|---|
| Staphylococcus lugdunensis | 67% susceptible (33% resistant) [1] | Clinical isolates; resistance primarily mediated by blaZ gene [1]. | [1] |
| Penicillin-susceptible *S. pneumoniae* | MIC < 0.1 µg/mL [2] | Breakpoint for treating pneumococcal disease, including meningitis [2]. | [2] | | Various Environmental Gram-negative Bacteria | Isolates showed high-level resistance (e.g., MIC for amoxicillin ≥4,096 µg/mL) [3] | Multi-drug resistant bacteria isolated from sewage water; not direct targets for Penicillin G [3]. | [3] |
The following table outlines recommended dosages of Penicillin G potassium for specific infections, which indirectly reflect the susceptibility of the causative organisms [4].
| Infection Type | Pathogen (Susceptible Strains) | Typical Adult Dosage Regimen |
|---|---|---|
| Serious Infections (Pneumonia, Septicemia) | Streptococcus pyogenes, S. pneumoniae | 12 - 24 million units/day IV, in divided doses every 4-6 hours [4]. |
| Endocarditis | Staphylococcus species (non-penicillinase-producing) | 5 - 24 million units/day IV, in divided doses every 4-6 hours [4]. |
| Meningitis | S. pneumoniae (with MIC < 0.1 µg/mL) | Up to 24 million units/day IV [4]. IDSA recommends 24 million units/day in divided doses every 4 hours [4]. |
| Anthrax | Bacillus anthracis (penicillin-susceptible) | Minimum of 8 million units/day IV, in divided doses every 6 hours [4]. |
The search results detailed several methods for determining MIC, ranging from standard techniques to novel technologIES.
Standard Phenotypic Methods [1]:
Genomic Prediction Models [5]:
Novel Biosensor Technology [6]:
The workflow for MIC determination and prediction, incorporating both standard and advanced methods, can be visualized as follows:
The table below summarizes key findings from available studies on how this compound distributes into different tissues and fluids.
| Tissue/Fluid | Penetration Relative to Serum | Key Findings | Experimental Model & Methodology |
|---|---|---|---|
| Cerebrospinal Fluid (CSF) | Poor without inflammation; 2-6% with inflamed meninges [1] | CSF/serum ratio improves with meningeal inflammation [1] | Human studies; CSF and serum sampling after IV administration [2] [1] |
| Subcutaneous Fluid (SF) | Lower & delayed peak; similar levels after ~4 hours [3] | Concentration-time curves parallel serum but with lower, later peaks [3] | Calf model; SF sampled via filter paper discs & microcapillaries after IM injection [3] |
| Tissue Cage Fluid (TCF) | Slow rise & decline; prolonged half-life [3] | Characterized by very slow penetration and elimination [3] | Calf model with implanted tissue cages; TCF sampling after IM injection [3] |
| Abscesses, Synovial, Peritoneal Fluids | Sufficient levels in presence of inflammation [1] | Therapeutic levels achieved to inhibit most susceptible bacteria [1] | Human pharmacokinetic studies [1] |
| General Extracellular Fluid | Good penetration in most tissues [4] | Varying degrees of distribution into pleural, pericardial, and interstitial fluids [1] | Established pharmacokinetic data [1] [4] |
To assist in evaluating and potentially replicating these findings, here is a detailed breakdown of the key methodologies.
Study 1: Distribution to Tissue Cages and Subcutaneous Fluid in Calves [3]
Study 2: Penetration into the Central Nervous System (CNS) [2] [1]
The penetration of penicillin G into various tissues is not uniform and is influenced by several key factors, as illustrated below. The diagram maps out the primary factors and their impacts on distribution.
The diagram above shows that the primary challenge for penicillin G is penetrating tight physiological barriers like the blood-brain barrier, due to its poor lipophilicity and susceptibility to active efflux pumps [2] [1]. However, inflammation can improve delivery to otherwise protected sites by making these barriers more permeable [1].
The experimental data highlights critical considerations for drug development professionals:
Irritant;Health Hazard